N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
描述
N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as ML352, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit promising results in preclinical studies, making it a subject of interest for scientific research.
作用机制
ML352 exerts its inhibitory activity on MAGL by binding to a specific site on the enzyme. This binding prevents the breakdown of endocannabinoids, leading to increased levels of these molecules in the body. The elevated levels of endocannabinoids are believed to contribute to the therapeutic effects of ML352.
Biochemical and Physiological Effects
ML352 has been shown to exhibit various biochemical and physiological effects in preclinical studies. Inhibition of MAGL by ML352 has been shown to reduce pain and inflammation in animal models. The compound has also been shown to exhibit anti-tumor activity in preclinical models of cancer. In addition, ML352 has been shown to have a favorable safety profile in preclinical studies, indicating its potential as a drug candidate.
实验室实验的优点和局限性
One of the main advantages of ML352 for lab experiments is its specificity for MAGL. This allows researchers to study the effects of inhibiting this enzyme in various disease models. However, one limitation of ML352 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
ML352 has shown promising results in preclinical studies, indicating its potential as a drug candidate for various diseases. Future research could focus on further characterizing the pharmacological properties of this compound, including its pharmacokinetics and toxicity. In addition, studies could investigate the potential therapeutic applications of ML352 in various disease models, including pain, inflammation, and cancer. Finally, efforts could be made to optimize the synthesis method of ML352 to improve its yield and scalability for potential clinical use.
Conclusion
In conclusion, ML352 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications. The compound exhibits potent inhibitory activity against MAGL and has been shown to have a favorable safety profile. Future research could focus on further characterizing the pharmacological properties of this compound and investigating its potential as a drug candidate for various diseases.
科学研究应用
ML352 has been studied extensively in preclinical models for its potential therapeutic applications. The compound has been shown to exhibit potent inhibitory activity against a specific enzyme known as monoacylglycerol lipase (MAGL). MAGL is involved in the breakdown of endocannabinoids, which are lipid molecules that regulate various physiological processes. Inhibition of MAGL has been suggested as a potential strategy for the treatment of various diseases, including pain, inflammation, and cancer.
安全和危害
属性
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S/c17-16(18)23-11-7-5-10(6-8-11)19-15(20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14,16H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNXPRXXTUPYNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)SC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。